molecular formula C12H11F2N3O2 B11729588 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid CAS No. 1856027-26-3

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid

Katalognummer: B11729588
CAS-Nummer: 1856027-26-3
Molekulargewicht: 267.23 g/mol
InChI-Schlüssel: BLXRLRVYNJSYFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a difluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. The presence of the difluoromethyl group imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-(difluoromethyl)-1H-pyrazole with a suitable benzoic acid derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other difluoromethyl-substituted pyrazoles and benzoic acid derivatives. Examples include 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives .

Uniqueness

The uniqueness of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

1856027-26-3

Molekularformel

C12H11F2N3O2

Molekulargewicht

267.23 g/mol

IUPAC-Name

2-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]benzoic acid

InChI

InChI=1S/C12H11F2N3O2/c13-12(14)17-6-5-10(16-17)15-7-8-3-1-2-4-9(8)11(18)19/h1-6,12H,7H2,(H,15,16)(H,18,19)

InChI-Schlüssel

BLXRLRVYNJSYFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNC2=NN(C=C2)C(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.